molecular formula C21H20N4S B11090039 6-amino-8-[4-(propan-2-yl)phenyl]-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile

6-amino-8-[4-(propan-2-yl)phenyl]-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile

Cat. No.: B11090039
M. Wt: 360.5 g/mol
InChI Key: DOQZLYHJAPRIQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-8-[4-(propan-2-yl)phenyl]-3,7,8,8a-tetrahydro-1H-isothiochromene-5,7,7-tricarbonitrile is a complex organic compound with a unique structure that includes an isothiochromene core, multiple nitrile groups, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-8-[4-(propan-2-yl)phenyl]-3,7,8,8a-tetrahydro-1H-isothiochromene-5,7,7-tricarbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the isothiochromene core, followed by the introduction of the nitrile groups and the amino group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-8-[4-(propan-2-yl)phenyl]-3,7,8,8a-tetrahydro-1H-isothiochromene-5,7,7-tricarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.

    Substitution: The amino group and other reactive sites on the molecule can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

6-Amino-8-[4-(propan-2-yl)phenyl]-3,7,8,8a-tetrahydro-1H-isothiochromene-5,7,7-tricarbonitrile has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: It may be studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory effects.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 6-amino-8-[4-(propan-2-yl)phenyl]-3,7,8,8a-tetrahydro-1H-isothiochromene-5,7,7-tricarbonitrile exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isothiochromene derivatives and molecules with multiple nitrile groups. Examples include:

  • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives
  • 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
  • Diazine alkaloids (e.g., pyridazine, pyrimidine, pyrazine)

Uniqueness

What sets 6-amino-8-[4-(propan-2-yl)phenyl]-3,7,8,8a-tetrahydro-1H-isothiochromene-5,7,7-tricarbonitrile apart is its specific combination of functional groups and structural features. This unique arrangement can confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H20N4S

Molecular Weight

360.5 g/mol

IUPAC Name

6-amino-8-(4-propan-2-ylphenyl)-1,3,8,8a-tetrahydroisothiochromene-5,7,7-tricarbonitrile

InChI

InChI=1S/C21H20N4S/c1-13(2)14-3-5-15(6-4-14)19-18-10-26-8-7-16(18)17(9-22)20(25)21(19,11-23)12-24/h3-7,13,18-19H,8,10,25H2,1-2H3

InChI Key

DOQZLYHJAPRIQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3CSCC=C3C(=C(C2(C#N)C#N)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.